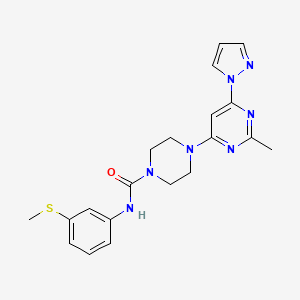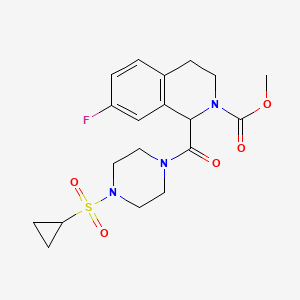
MM 07
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MM07 is a cyclic peptide agonist of the apelin receptor, known for its stability compared to the endogenous apelin peptide. It acts as a biased agonist at the apelin receptor, preferentially stimulating the G protein pathway. This biased action can translate to improved efficacy by selectively stimulating vasodilatation and inotropic actions while avoiding activation of detrimental β-arrestin-dependent pathways .
Preparation Methods
The synthesis of MM07 involves the formation of a cyclic peptide with a disulfide bridge between cysteine residues. The sequence of MM07 is Cys-Arg-Pro-Arg-Leu-Cys-His-Lys-Gly-Pro-Met-Pro-Phe, with a disulfide bridge between the first and sixth cysteine residues . The synthetic route typically involves solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. After the assembly, the peptide is cleaved from the resin, and the disulfide bridge is formed through oxidation.
Chemical Reactions Analysis
MM07 undergoes various chemical reactions, primarily involving its peptide backbone and functional groups. Common reactions include:
Oxidation: Formation of the disulfide bridge between cysteine residues.
Reduction: Breaking of the disulfide bridge to yield linear peptides.
Substitution: Modifications on the side chains of amino acids to alter the peptide’s properties.
Common reagents used in these reactions include oxidizing agents like iodine for disulfide bridge formation and reducing agents like dithiothreitol (DTT) for disulfide bridge reduction. The major products formed from these reactions are cyclic and linear peptides with varying biological activities .
Scientific Research Applications
MM07 has several scientific research applications, particularly in the fields of biology and medicine:
Cardiovascular Research: MM07 is used to study its effects on cardiac output and vascular resistance.
Pulmonary Arterial Hypertension: MM07 has been investigated for its potential to improve cardiac structure and function in models of pulmonary arterial hypertension.
Pharmacological Studies: MM07 serves as a tool to understand the biased agonism at the apelin receptor and its implications for drug development.
Mechanism of Action
MM07 exerts its effects by acting as a biased agonist at the apelin receptor. It preferentially stimulates the G protein pathway, leading to vasodilatation and positive inotropic effects. This selective activation avoids the detrimental β-arrestin-dependent pathways, which can lead to receptor internalization and desensitization. The molecular targets involved include the apelin receptor and downstream signaling molecules like endothelial NOS .
Comparison with Similar Compounds
MM07 is unique due to its biased agonism at the apelin receptor. Similar compounds include:
[Pyr1]apelin-13: Another apelin receptor agonist, but it does not exhibit the same biased agonism as MM07.
Apelin-13: The endogenous ligand for the apelin receptor, which is less stable compared to MM07.
MM07’s stability and biased agonism make it a valuable tool for studying the apelin receptor and its potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(3S,6R,11R,14S,17S,20S)-6-amino-3,17-bis[3-(diaminomethylideneamino)propyl]-14-(2-methylpropyl)-2,5,13,16,19-pentaoxo-8,9-dithia-1,4,12,15,18-pentazabicyclo[18.3.0]tricosane-11-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H106N22O14S3/c1-38(2)30-46-57(94)86-49(36-106-105-35-41(69)54(91)81-44(18-10-25-76-67(72)73)63(100)88-27-12-20-51(88)61(98)80-43(56(93)83-46)17-9-24-75-66(70)71)59(96)84-47(32-40-33-74-37-78-40)58(95)79-42(16-7-8-23-68)55(92)77-34-53(90)87-26-11-19-50(87)60(97)82-45(22-29-104-3)64(101)89-28-13-21-52(89)62(99)85-48(65(102)103)31-39-14-5-4-6-15-39/h4-6,14-15,33,37-38,41-52H,7-13,16-32,34-36,68-69H2,1-3H3,(H,74,78)(H,77,92)(H,79,95)(H,80,98)(H,81,91)(H,82,97)(H,83,93)(H,84,96)(H,85,99)(H,86,94)(H,102,103)(H4,70,71,75)(H4,72,73,76)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFGCZWTURNFPN-SVENNQHVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)N)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)NCC(=O)N4CCCC4C(=O)NC(CCSC)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@@H](CCSC)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H106N22O14S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1539.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
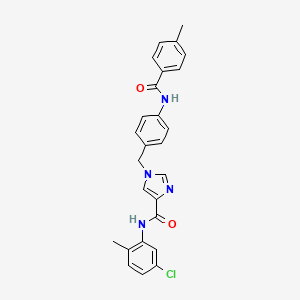
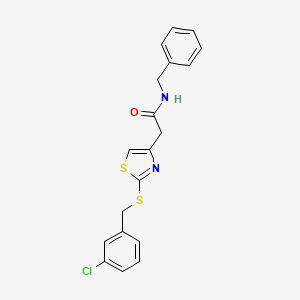
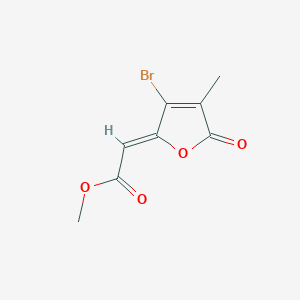
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B2579199.png)
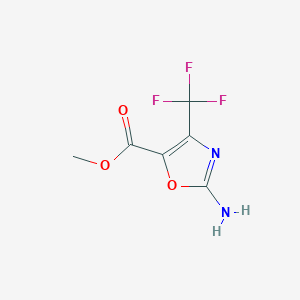
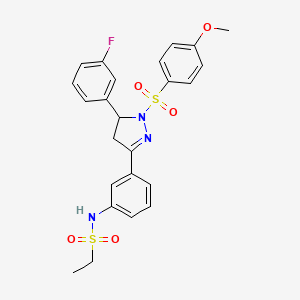
![2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-4-carbonitrile](/img/structure/B2579202.png)
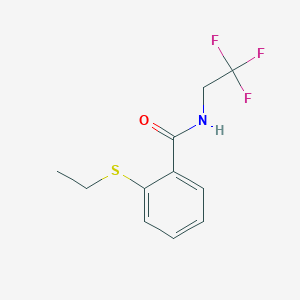
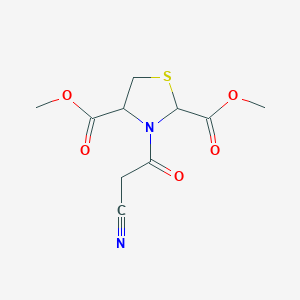
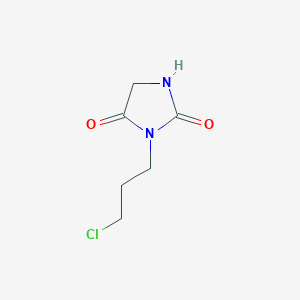
![N-[2-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2579210.png)

